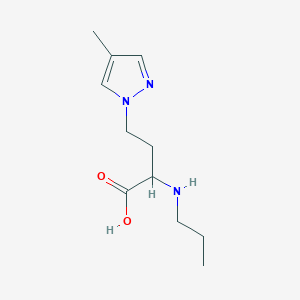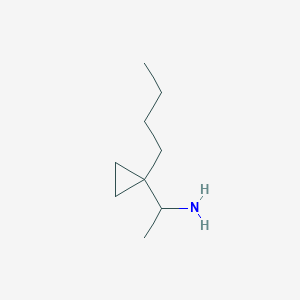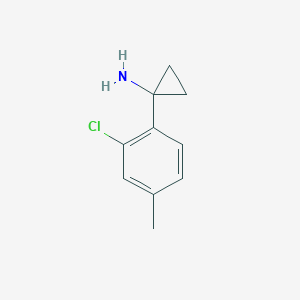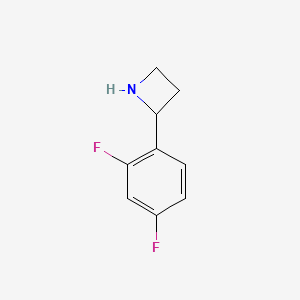
2-Amino-3-(3,3-dimethylcyclobutyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3,3-dimethylcyclobutyl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a cyclobutyl ring substituted with two methyl groups and an amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,3-dimethylcyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Formation: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Methyl Substitution:
Amino Group Introduction: The amino group is introduced via an amination reaction, often using ammonia or amines as reagents.
Propanoic Acid Derivatization: The final step involves the derivatization of the cyclobutyl ring with propanoic acid, typically through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products Formed:
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted functional groups replacing the amino group.
科学研究应用
2-Amino-3-(3,3-dimethylcyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Amino-3-(3,3-dimethylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and methyl groups contribute to its structural stability and influence its binding affinity to target molecules.
相似化合物的比较
2-Amino-3-(3,3-dimethylcyclobutyl)propan-1-ol: A similar compound with a hydroxyl group instead of a carboxyl group.
2-Amino-3-(3,3-dimethylcyclobutyl)propanoic acid hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to its specific structural features, including the cyclobutyl ring with methyl substitutions and the presence of both amino and carboxyl groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-amino-3-(3,3-dimethylcyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)4-6(5-9)3-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAHPANVZMBIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)





![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)







